molecular formula C17H15N3OS B2503821 N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(p-tolyl)acetamide CAS No. 923492-06-2

N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(p-tolyl)acetamide

Cat. No.: B2503821
CAS No.: 923492-06-2
M. Wt: 309.39
InChI Key: PGMNFQAEEFJTLL-UHFFFAOYSA-N
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Description

N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(p-tolyl)acetamide is a synthetic organic compound that features a pyridine ring, a thiazole ring, and a tolyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(p-tolyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the pyridine ring: This step might involve a coupling reaction, such as a Suzuki or Heck coupling, to attach the pyridine ring to the thiazole core.

    Introduction of the tolyl group: The tolyl group can be introduced via a Friedel-Crafts acylation reaction, where a tolyl chloride reacts with an acetamide derivative in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(p-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyridine or thiazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(p-tolyl)acetone, while reduction could produce N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(p-tolyl)ethylamine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyridine and thiazole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(p-tolyl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(phenyl)acetamide: Similar structure but with a phenyl group instead of a tolyl group.

    N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(methyl)acetamide: Similar structure but with a methyl group instead of a tolyl group.

Uniqueness

N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(p-tolyl)acetamide is unique due to the presence of the tolyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(4-methylphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-12-4-6-13(7-5-12)9-16(21)20-17-19-15(11-22-17)14-3-2-8-18-10-14/h2-8,10-11H,9H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMNFQAEEFJTLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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